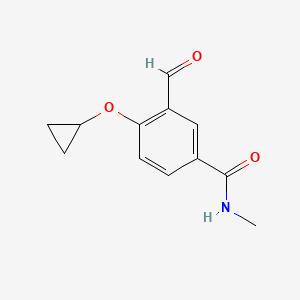
4-Cyclopropoxy-3-formyl-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-formyl-N-methylbenzamide is an organic compound with the molecular formula C12H13NO3 It is characterized by the presence of a cyclopropoxy group, a formyl group, and an N-methylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-formyl-N-methylbenzamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable cyclopropyl derivative with an appropriate nucleophile.
Formylation: The formyl group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl3.
N-Methylation: The N-methylbenzamide moiety is formed by methylation of the amide nitrogen using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-3-formyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: 4-Cyclopropoxy-3-carboxy-N-methylbenzamide
Reduction: 4-Cyclopropoxy-3-hydroxymethyl-N-methylbenzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-formyl-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-formyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group can participate in nucleophilic addition reactions, while the cyclopropoxy group can influence the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-4-formyl-N-methylbenzamide: Similar structure but with different positioning of the cyclopropoxy and formyl groups.
4-Formyl-N-methylbenzamide: Lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.
Uniqueness
4-Cyclopropoxy-3-formyl-N-methylbenzamide is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical and biological properties. The specific positioning of these groups can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Eigenschaften
CAS-Nummer |
1243282-85-0 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-formyl-N-methylbenzamide |
InChI |
InChI=1S/C12H13NO3/c1-13-12(15)8-2-5-11(9(6-8)7-14)16-10-3-4-10/h2,5-7,10H,3-4H2,1H3,(H,13,15) |
InChI-Schlüssel |
ALDCOBNEVLGLGP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=C(C=C1)OC2CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















